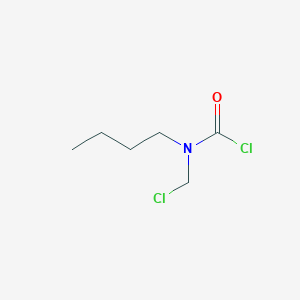

Butyl(chloromethyl)carbamyl chloride

Beschreibung

Butyl(chloromethyl)carbamyl chloride (CAS Registry Number: Not listed in provided evidence) is a chlorinated carbamate derivative. Its structure includes a butyl group, a chloromethyl moiety, and a reactive carbamyl chloride functional group. This compound is likely used in organic synthesis, particularly in the preparation of ureas, carbamates, or agrochemical intermediates.

Eigenschaften

CAS-Nummer |

70498-14-5 |

|---|---|

Molekularformel |

C6H11Cl2NO |

Molekulargewicht |

184.06 g/mol |

IUPAC-Name |

N-butyl-N-(chloromethyl)carbamoyl chloride |

InChI |

InChI=1S/C6H11Cl2NO/c1-2-3-4-9(5-7)6(8)10/h2-5H2,1H3 |

InChI-Schlüssel |

ZACOSINFFIPTTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCl)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl(chloromethyl)carbamyl chloride typically involves the reaction of butylamine with chloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butylamine+Chloromethyl chloroformate→Butyl(chloromethyl)carbamyl chloride+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of butyl(chloromethyl)carbamyl chloride can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl(chloromethyl)carbamyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different carbamate derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to produce butylamine, chloromethyl alcohol, and carbon dioxide.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

Catalysts: Tertiary amines and metal catalysts can be used to enhance reaction rates.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from the reactions of butyl(chloromethyl)carbamyl chloride include various carbamate derivatives, such as butylcarbamate and substituted carbamates, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl(chloromethyl)carbamyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other carbamate compounds and as a reagent in organic synthesis.

Biology: The compound can be used to modify proteins and peptides, making it valuable in biochemical studies.

Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of butyl(chloromethyl)carbamyl chloride involves the formation of a covalent bond with nucleophilic sites on target molecules. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of stable carbamate linkages. This reactivity makes the compound useful in modifying biological molecules and in various chemical syntheses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally or functionally related chlorinated compounds:

2.1 Benzyl Chloride (CAS 100-44-7)

- Structure : Aromatic chlorinated compound (C₆H₅CH₂Cl).

- Reactivity : Undergoes nucleophilic substitution (e.g., hydrolysis to benzyl alcohol) and Friedel-Crafts alkylation.

- Comparison : Unlike Butyl(chloromethyl)carbamyl chloride, Benzyl chloride lacks the carbamyl chloride group, reducing its capacity for carbamate formation.

2.2 Methyl Chloroformate (CAS 79-22-1)

- Structure : ClCOOCH₃, a chlorinated ester.

- Reactivity : Highly reactive acylating agent; reacts with amines to form carbamates.

- Hazards : Corrosive; releases toxic HCl gas upon decomposition .

- Comparison : Both compounds contain reactive chloro-carbonyl groups, but Methyl Chloroformate lacks the butyl and chloromethyl substituents, limiting its utility in synthesizing branched carbamates.

2.3 Methyl Chloromethyl Ether (CAS 107-30-2)

- Structure : ClCH₂OCH₃.

- Reactivity : Alkylating agent; forms formaldehyde and HCl upon hydrolysis.

- Toxicity: Suspected carcinogen due to formaldehyde release .

- Comparison : While both compounds have chloromethyl groups, Methyl Chloromethyl Ether lacks the carbamyl chloride functionality, making it unsuitable for urea or carbamate synthesis.

Data Table: Key Properties of Compared Compounds

*Data for Butyl(chloromethyl)carbamyl chloride is inferred due to lack of direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.